molecular formula C15H14N4O2 B2488530 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380166-73-2

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2488530
CAS No.: 2380166-73-2
M. Wt: 282.303
InChI Key: GJDGIDLFSFEEEL-UHFFFAOYSA-N
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Description

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the introduction of the azetidine and benzodiazole moieties. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-6-13(17-21-10)15(20)18-7-11(8-18)19-9-16-12-4-2-3-5-14(12)19/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDGIDLFSFEEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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